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molecular formula C6H12O2 B2885548 2-(Tetrahydrofuran-2-yl)ethanol CAS No. 33606-34-7

2-(Tetrahydrofuran-2-yl)ethanol

Cat. No. B2885548
M. Wt: 116.16
InChI Key: FCAJYRVEBULFKS-UHFFFAOYSA-N
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Patent
US06359134B1

Procedure details

A mixture of ethyl 4-methyl-2-(4-pyridyl)thiazole-5-carboxylate (744 mg), 1 N NaOH (4 ml) and tetrahydrofuran-ethanol (1:1, 6 ml) was stirred at room temperature for 1 hour and diluted with water, to which was added 1 N hydrochloric acid (4 ml) to give the title compound as crystals (595 mg, 90.2%).
Quantity
744 mg
Type
reactant
Reaction Step One
Name
Quantity
4 mL
Type
reactant
Reaction Step One
Quantity
6 mL
Type
reactant
Reaction Step One
Quantity
4 mL
Type
reactant
Reaction Step Two
Name
Quantity
0 (± 1) mol
Type
solvent
Reaction Step Three
Yield
90.2%

Identifiers

REACTION_CXSMILES
[CH3:1][C:2]1[N:3]=[C:4]([C:12]2[CH:17]=[CH:16][N:15]=[CH:14][CH:13]=2)[S:5][C:6]=1[C:7]([O:9]CC)=[O:8].[OH-].[Na+].O1CCCC1CCO.Cl>O>[CH3:1][C:2]1[N:3]=[C:4]([C:12]2[CH:17]=[CH:16][N:15]=[CH:14][CH:13]=2)[S:5][C:6]=1[C:7]([OH:9])=[O:8] |f:1.2|

Inputs

Step One
Name
Quantity
744 mg
Type
reactant
Smiles
CC=1N=C(SC1C(=O)OCC)C1=CC=NC=C1
Name
Quantity
4 mL
Type
reactant
Smiles
[OH-].[Na+]
Name
Quantity
6 mL
Type
reactant
Smiles
O1C(CCC1)CCO
Step Two
Name
Quantity
4 mL
Type
reactant
Smiles
Cl
Step Three
Name
Quantity
0 (± 1) mol
Type
solvent
Smiles
O

Conditions

Temperature
Control Type
AMBIENT
Stirring
Type
CUSTOM
Details
was stirred at room temperature for 1 hour
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Outcomes

Product
Details
Reaction Time
1 h
Name
Type
product
Smiles
CC=1N=C(SC1C(=O)O)C1=CC=NC=C1
Measurements
Type Value Analysis
AMOUNT: MASS 595 mg
YIELD: PERCENTYIELD 90.2%
YIELD: CALCULATEDPERCENTYIELD 90.2%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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